Hexafluoroisopropyl mercaptan

Description

Significance of Organofluorine Compounds in Advanced Materials and Chemical Synthesis

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, are fundamental to modern chemistry and materials science. numberanalytics.com The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.commdpi.com This is primarily due to fluorine's high electronegativity and the exceptional strength of the carbon-fluorine bond, the strongest single bond in organic chemistry. nih.gov

These unique properties impart high thermal stability, chemical inertness, and increased lipophilicity and metabolic stability to fluorinated molecules. numberanalytics.commdpi.comnumberanalytics.com Consequently, organofluorine compounds are indispensable in a wide array of applications. In materials science, they are the building blocks of high-performance fluoropolymers like poly(tetrafluoroethylene) and poly(vinylidene fluoride), which are valued for their resistance to heat and chemicals. researchgate.net These materials are integral to industries ranging from aerospace to electronics. numberanalytics.com Fluorinated compounds are also crucial in the development of advanced materials such as liquid crystals, solar cells, and fuel cell membranes. researchgate.net In chemical synthesis, the strategic incorporation of fluorine is a powerful tool for modulating the reactivity and properties of molecules, leading to innovations in pharmaceuticals and agrochemicals. mdpi.com

Role of Thiols (Mercaptans) in Modern Organic Chemistry

Thiols, also known as mercaptans, are organosulfur compounds characterized by the presence of a sulfhydryl (-SH) functional group. creative-proteomics.combritannica.com They are the sulfur analogs of alcohols and play a multifaceted role in modern organic chemistry. britannica.comfiveable.me Thiols are highly reactive nucleophiles, a property that makes them versatile building blocks in organic synthesis for the formation of carbon-sulfur bonds. creative-proteomics.comebsco.com This reactivity is fundamental to the production of a wide range of sulfur-containing compounds, including pharmaceuticals and agrochemicals. creative-proteomics.comebsco.com

One of the most significant reactions of thiols is their oxidation to form disulfides (R-S-S-R'). ebsco.com This disulfide linkage is critically important in biochemistry, particularly in defining the three-dimensional structure and stability of proteins through covalent cross-links between cysteine residues. creative-proteomics.comfiveable.meebsco.com Beyond this, thiols serve as reducing agents, ligands in catalysis, and are used in the development of biomedical polymers and hydrogels for applications like drug delivery and tissue engineering. sigmaaldrich.com Their distinctive, often strong odors also lead to their use as odorants for otherwise odorless gases like natural gas to warn of leaks. britannica.comfactmonster.comgdscorp.com

Unique Characteristics and Research Interest of the Hexafluoroisopropyl Moiety in Sulfur Chemistry

The hexafluoroisopropyl group, -CH(CF₃)₂, imparts a unique set of properties when incorporated into sulfur-containing molecules, driving significant research interest. The two trifluoromethyl (-CF₃) groups are powerfully electron-withdrawing, which profoundly influences the reactivity of adjacent functional groups.

In the context of sulfur chemistry, this electron-withdrawing nature is particularly impactful. For instance, when the hexafluoroisopropyl group is part of an ester, it greatly enhances the electrophilicity of α,β-unsaturated systems. This activation facilitates reactions like the sulfa-Michael addition, where thiols act as nucleophiles. organic-chemistry.orgorganic-chemistry.org The increased reactivity allows these additions to proceed efficiently, even with sterically hindered substrates, providing access to complex chiral sulfur-containing compounds. organic-chemistry.org

Furthermore, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent has been shown to be uniquely effective in promoting certain reactions involving sulfur compounds, potentially by stabilizing cationic intermediates. rsc.orgnih.govresearchgate.net Research has also explored the synthesis of molecules where the hexafluoroisopropyl group is directly attached to a sulfur-containing heterocyclic system, leading to novel derivatives. The selective introduction of the hexafluoroisopropyl group into biologically relevant molecules containing sulfur, such as purine (B94841) derivatives, is an active area of investigation. nih.gov

Table 1: Influence of the Hexafluoroisopropyl Group on Chemical Reactions

| Reaction Type | Role of Hexafluoroisopropyl Group | Outcome | Reference(s) |

|---|---|---|---|

| Sulfa-Michael Addition | Electron-withdrawing group in an ester | Enhances electrophilicity of the Michael acceptor | Efficient synthesis of chiral sulfur compounds |

| Friedel-Crafts Reaction | Part of the solvent (HFIP) | Promotes reaction, enabling synthesis of complex products | Synthesis of gymnothelignan N |

| Purine Alkylation | Part of the reacting moiety | Allows for direct introduction of the group onto nitrogen heterocycles | Formation of novel purine and adenine (B156593) derivatives |

Overview of Research Trajectories for Hexafluoroisopropyl Mercaptan

Research involving this compound and its derivatives is expanding, driven by the compound's unique combination of fluorine and sulfur chemistry. A primary research trajectory focuses on its use as a synthon for creating more complex fluorinated organosulfur molecules.

One key area is its application in addition reactions. The powerful nucleophilicity of the mercaptan's sulfur atom, combined with the properties imparted by the hexafluoroisopropyl group, makes it a valuable reagent. Research has demonstrated the utility of related hexafluoroisopropyl-containing esters in asymmetric sulfa-Michael additions with various thiols to synthesize chiral sulfides with high enantioselectivity. organic-chemistry.org This methodology has been applied to the concise synthesis of biologically active compounds like the antidepressant (R)-thiazesim. organic-chemistry.org

Another significant research direction is the development of novel materials. Patent literature indicates interest in incorporating the this compound moiety into polymers and other materials. For example, it is mentioned in the context of creating optical fibers and as a component in preparing organosilicon compounds. google.comjustia.com The synthesis of chiral sulfur-containing compounds with a hexafluoroisopropyl ester-based structure is also a subject of patented research, highlighting its potential commercial applications. google.com

Finally, the synthesis of molecules containing the hexafluoroisopropyl sulfide (B99878) linkage is being explored. Studies have investigated the rearrangement of allyl hexafluoroisopropyl sulfides, indicating an interest in the fundamental reactivity and synthetic utility of these structures. acs.org The development of new methods for introducing the hexafluoroisopropyl group into biologically active scaffolds, a process where the mercaptan could serve as a key intermediate, continues to be a promising field. nih.gov

Table 2: Research Applications of this compound and Derivatives

Structure

3D Structure

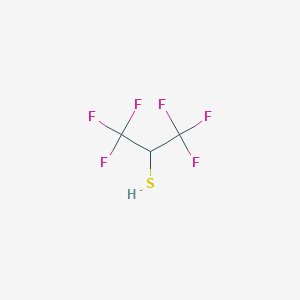

Properties

Molecular Formula |

C3H2F6S |

|---|---|

Molecular Weight |

184.11 g/mol |

IUPAC Name |

1,1,1,3,3,3-hexafluoropropane-2-thiol |

InChI |

InChI=1S/C3H2F6S/c4-2(5,6)1(10)3(7,8)9/h1,10H |

InChI Key |

NKFCHHOPBJTHJX-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)S |

Origin of Product |

United States |

Synthetic Methodologies for Hexafluoroisopropyl Mercaptan and Its Functionalized Derivatives

Direct Synthesis Approaches to Hexafluoroisopropyl Mercaptan

Direct methods primarily involve the reaction of highly electrophilic hexafluoroacetone (B58046) with sulfur-based nucleophiles.

The most direct route to forming a C-S bond at the hexafluoroisopropyl core involves the use of hexafluoroacetone as the starting material. Hexafluoroacetone is a highly reactive electrophile due to the strong electron-withdrawing nature of the two trifluoromethyl groups. chemeurope.com

One key method involves the reaction of hexafluoroacetone with hydrogen sulfide (B99878). acs.org This reaction leads to the formation of adducts where the hydrogen sulfide has added across the carbonyl bond. Depending on the reaction conditions, this can result in the formation of 1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propanethiol or further reaction to yield 1,1,1,3,3,3-hexafluoro-2,2-propanedithiol. These adducts can then potentially be converted to the target mercaptan.

Another approach involves the photolysis of hexafluoroacetone in the presence of hydrogen sulfide. cdnsciencepub.com In this process, trifluoromethyl radicals are generated, which can abstract hydrogen atoms from hydrogen sulfide. cdnsciencepub.comcdnsciencepub.com This radical-based pathway represents another potential, though less commonly utilized, direct route.

A laboratory-scale synthesis of hexafluoroacetone itself provides insight into a potential thiolation precursor. wikipedia.org In this process, hexafluoropropylene reacts with elemental sulfur in the presence of potassium fluoride (B91410) to yield the 1,3-dithietane (B8821032) dimer of hexafluorothioacetone, [(CF₃)₂CS]₂. This intermediate, which contains the desired C-S bond, could theoretically be subjected to reductive cleavage to yield this compound.

Table 1: Direct Synthesis Approaches

| Precursor | Reagent(s) | Key Transformation | Product |

|---|---|---|---|

| Hexafluoroacetone | Hydrogen Sulfide (H₂S) | Nucleophilic addition | H₂S Adducts |

| Hexafluoroacetone | Photolysis / H₂S | Radical abstraction | Radical-derived products |

While specific novel catalytic routes exclusively for the synthesis of this compound are not extensively documented, general catalytic methods for mercaptan synthesis could be applied. For instance, the reaction of olefins with hydrogen sulfide in the presence of a catalyst is a known industrial method for producing mercaptans. Applying this to hexafluoropropene (B89477) could theoretically yield this compound, although the reactivity of the fluorinated olefin would necessitate specific catalytic systems.

Indirect Synthetic Pathways through Precursor Modification

Indirect methods offer versatile and often higher-yielding alternatives to direct synthesis, starting from more readily available hexafluoroisopropyl-containing compounds.

A prevalent indirect route begins with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), a common fluorinated solvent and synthetic building block. nih.govwikipedia.org The conversion of an alcohol to a thiol can be effectively achieved via a two-step sequence involving a Mitsunobu reaction. organic-chemistry.orgatlanchimpharma.com

The first step is the Mitsunobu reaction of HFIP with thioacetic acid. organic-chemistry.orgescholarship.org This reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). atlanchimpharma.comcommonorganicchemistry.com The alcohol is activated by the phosphine-azodicarboxylate system, allowing for nucleophilic attack by the thioacetate (B1230152) anion. This process proceeds with a clean inversion of configuration at the carbon center. organic-chemistry.org The product of this step is S-(1,1,1,3,3,3-hexafluoroprop-2-yl) ethanethioate.

In the second step, the resulting thioacetate is hydrolyzed under basic or acidic conditions to cleave the acetyl group, yielding the final this compound.

Table 2: Indirect Synthesis from Hexafluoroisopropanol

| Step | Reaction Type | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Mitsunobu Reaction | HFIP, Thioacetic Acid, PPh₃, DEAD | S-(1,1,1,3,3,3-hexafluoroprop-2-yl) ethanethioate |

Another robust indirect pathway involves the nucleophilic substitution of a halogenated hexafluoroisopropyl precursor. A suitable starting material for this method is 2-bromo-1,1,1,3,3,3-hexafluoropropane, which is a known compound. alfa-chemistry.com

The synthesis proceeds via a standard Sₙ2 reaction where the bromide, a good leaving group, is displaced by a sulfur nucleophile. Common reagents for this transformation include:

Sodium hydrosulfide (B80085) (NaSH): This provides a direct route to the mercaptan in a single step.

Thiourea (B124793): This involves a two-step process. First, the halide reacts with thiourea to form an isothiouronium salt. Subsequent hydrolysis of this salt under basic conditions liberates the mercaptan. This method is often preferred as thiourea is an easily handled solid and the intermediate salt is typically crystalline.

Synthesis of this compound Analogues and Derivatives

The unique electronic properties of the hexafluoroisopropyl group make its sulfur-containing derivatives valuable in various chemical fields.

Hexafluoroisopropyl Thioethers can be synthesized through several methods. A notable approach is the organocatalytic asymmetric sulfa-Michael addition of thiols to α,β-unsaturated esters that contain a hexafluoroisopropyl group. acs.orgorganic-chemistry.org The strong electron-withdrawing nature of the hexafluoroisopropyl ester enhances the electrophilicity of the Michael acceptor, facilitating the reaction. organic-chemistry.org Photocatalytic strategies have also been employed for the cyclization of polyenes, initiated by a thiyl radical, to form cyclopentane (B165970) thioethers in hexafluoroisopropanol. chemrxiv.org

Hexafluoroisopropyl Disulfides are another important class of derivatives. For example, bis(hexafluoroisopropylidenimino) disulfide has been synthesized, representing a complex derivative where the sulfur is linked to nitrogen atoms which are part of a hexafluoroisopropylidene structure. acs.org Additionally, hexafluoroisopropanol as a solvent has been shown to promote the disulfidation of unsaturated C-C bonds. researchgate.netacs.org

Other functionalized derivatives include hexafluoroisopropyl-containing phosphonates . These can be synthesized via the chemoselective activation of diethyl phosphonates, allowing for the introduction of a hexafluoroisopropyl group from the corresponding alcohol. nih.gov

Table 3: Synthesis of Hexafluoroisopropyl Derivatives

| Derivative Class | Synthetic Method | Precursors | Key Features |

|---|---|---|---|

| Thioethers | Sulfa-Michael Addition | Thiol, Hexafluoroisopropyl α,β-unsaturated ester | Organocatalytic, asymmetric |

| Thioethers | Photocatalytic Cyclization | Polyene, Thiol, HFIP (solvent) | Thiyl radical-initiated |

| Disulfides | Imine Dimerization/Sulfurization | Hexafluoroisopropylidenimine precursor | Forms complex disulfide-imine structures |

Strategies for Carbon-Chain Extension or Functionalization of this compound

The functionalization of this compound, also known as 1,1,1,3,3,3-hexafluoroisopropan-2-thiol, and the extension of its carbon chain are crucial for creating a diverse range of molecules with applications in materials science and pharmaceuticals.

A primary method for the synthesis of the parent mercaptan involves the addition of hydrogen sulfide (H₂S) to hexafluoroisobutylene. researchgate.net This reaction provides a direct route to the desired thiol. Another potential pathway could involve the conversion of 1,1,1,3,3,3-hexafluoroisopropanol, a readily available starting material, to the corresponding thiol. chemicalbook.com

Once obtained, the thiol group of this compound can be readily functionalized through various reactions. A common approach is alkylation to form thioethers. This can be achieved by reacting the mercaptan with a range of alkyl halides in the presence of a base. This method allows for the introduction of diverse functional groups and the extension of the carbon chain. chemrxiv.orgnih.gov The synthesis of thioesters from thiols and acyl halides or carboxylic acids, often promoted by catalysts or specialized solvents like hexafluoroisopropanol (HFIP), represents another key functionalization strategy. researchgate.net

For more significant carbon-chain extensions, a strategy involving the corresponding Grignard reagent can be employed. The formation of an organomagnesium halide from an alkyl or aryl halide allows for subsequent reaction with various electrophiles, effectively coupling carbon chains. libretexts.orgpurdue.edu While the direct formation of a Grignard reagent from this compound is not explicitly detailed, the principle of using organometallic reagents for carbon-carbon bond formation is a well-established synthetic tool.

Another approach to functionalization involves the reaction of hexafluoroisopropyl-containing building blocks with various nucleophiles. For instance, aryl 1,1,1,3,3,3-hexafluoroisopropyl ethers can be synthesized and subsequently functionalized with a variety of nucleophiles, including thiols, to introduce the desired sulfur-containing moiety. nih.gov

The following table summarizes some of the key functionalization and chain-extension strategies:

| Strategy | Reactants | Product Type | Key Features | Reference |

| Thioetherification | This compound, Alkyl halide, Base | Alkyl hexafluoroisopropyl thioether | Versatile method for introducing various functional groups. | chemrxiv.orgnih.gov |

| Thioesterification | This compound, Acyl halide/Carboxylic acid | Hexafluoroisopropyl thioester | Formation of a thioester linkage, often facilitated by HFIP. | researchgate.net |

| Grignard Reaction | Organomagnesium halide, Electrophile | Carbon-chain extended product | Powerful method for C-C bond formation. | libretexts.orgpurdue.edu |

| Nucleophilic Substitution | Aryl hexafluoroisopropyl ether, Thiol | Aryl thioether | Introduction of the hexafluoroisopropylthio group onto an aromatic ring. | nih.gov |

Stereoselective Synthesis Approaches for Chiral Hexafluoroisopropyl Thiols

The development of stereoselective methods for the synthesis of chiral thiols and their derivatives is of great importance, particularly for applications in asymmetric catalysis and medicinal chemistry. Several strategies have been explored for the synthesis of chiral hexafluoroisopropyl thiols and related compounds.

One prominent approach involves the asymmetric oxidation of prochiral thioethers to generate chiral sulfoxides. rsc.org These chiral sulfoxides can then serve as precursors to other chiral sulfur compounds. The use of chiral catalysts or reagents can control the stereochemical outcome of the oxidation. The unique properties of hexafluoroisopropanol (HFIP) as a solvent have been shown to dramatically increase both the yield and stereoselectivity in certain asymmetric reactions, such as the atroposelective Fujiwara-Moritani reaction directed by a chiral sulfoxide (B87167). nih.govnih.govrsc.org

Another powerful technique is asymmetric cross-coupling reactions . For instance, the nickel-catalyzed stereoconvergent cross-coupling of racemic α-chloro-2,2,2-trifluoroethylarenes with organotitanium reagents has been demonstrated for the synthesis of chiral α-CF₃ thioethers. nih.gov This method allows for the construction of enantioenriched thioether products.

The use of chiral auxiliaries is a classic strategy in asymmetric synthesis. A chiral auxiliary can be temporarily incorporated into the molecule to direct a stereoselective transformation, after which it is removed. While not specifically detailed for this compound, this general principle is widely applicable in the synthesis of chiral molecules. beilstein-journals.org

Furthermore, the development of chiral bifunctional S(VI) reagents has enabled the asymmetric synthesis of various sulfur-containing chiral compounds, including sulfoximines and sulfonimidamides, with high enantiomeric excess. nih.gov These reagents can react with a range of nucleophiles, including those that could be derived from or lead to chiral hexafluoroisopropyl thiols.

The following table highlights some of the stereoselective synthesis approaches:

| Approach | Key Transformation | Stereocontrol Element | Notable Features | Reference |

| Asymmetric Oxidation | Prochiral thioether to chiral sulfoxide | Chiral catalyst/reagent | HFIP can enhance stereoselectivity. | rsc.orgnih.gov |

| Asymmetric Cross-Coupling | Racemic starting material to chiral thioether | Chiral catalyst (e.g., Ni-based) | Stereoconvergent synthesis of α-CF₃ thioethers. | nih.gov |

| Chiral Auxiliary | Temporary incorporation of a chiral group | Chiral auxiliary | Established method for directing stereoselective reactions. | beilstein-journals.org |

| Chiral Reagents | Reaction with an enantiopure reagent | Chiral bifunctional S(VI) reagent | Asymmetric synthesis of various chiral sulfur compounds. | nih.gov |

Mechanistic Studies of Hexafluoroisopropyl Mercaptan Reactivity and Reaction Pathways

Nucleophilic Reactivity of the Thiol Group in Hexafluoroisopropyl Mercaptan

The thiol group (–SH) is known for its potent nucleophilicity, especially in its deprotonated thiolate form (–S⁻). For this compound, the strong inductive effect of the two trifluoromethyl groups increases the acidity of the S-H bond, facilitating the formation of the corresponding thiolate anion. This anion is a key intermediate in various nucleophilic substitution and addition reactions.

Sₙ2 Reactions with Electrophilic Substrates

Thiolate anions are excellent nucleophiles for Sₙ2 reactions, readily displacing leaving groups from alkyl halides and other electrophilic substrates. libretexts.org The general mechanism for an Sₙ2 reaction involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry at that center. masterorganicchemistry.comyoutube.com The rate of this bimolecular reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com

For this compound, the corresponding thiolate, (CF₃)₂CHS⁻, participates in Sₙ2 reactions. While the electron-withdrawing nature of the hexafluoroisopropyl group enhances the ease of thiolate formation, it can also decrease the inherent nucleophilicity of the sulfur atom by delocalizing the negative charge. Nevertheless, these thiolates are effective nucleophiles for displacing halides and other leaving groups.

Table 1: Representative Sₙ2 Reactions of Thiolates with Alkyl Halides

| Nucleophile | Substrate | Solvent | Product |

|---|---|---|---|

| (CF₃)₂CHS⁻ | CH₃I | Aprotic | (CF₃)₂CHSCH₃ |

| C₆H₅S⁻ | CH₃CH₂Br | Aprotic | C₆H₅SCH₂CH₃ |

This table illustrates typical Sₙ2 reactions. Specific kinetic data for this compound is not widely available but follows these general principles.

The choice of solvent is crucial; polar aprotic solvents are generally preferred for Sₙ2 reactions as they solvate the counter-ion but not the nucleophile, thus enhancing its reactivity. khanacademy.org

Michael-Type Additions Involving this compound

Thiols are highly effective nucleophiles in Michael-type additions, which involve the 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. youtube.com This reaction can be catalyzed by either a base or a nucleophile. nsf.gov In the base-catalyzed pathway, the base deprotonates the thiol to form a reactive thiolate, which then attacks the β-carbon of the Michael acceptor. rsc.org The resulting enolate is then protonated to yield the final product. nih.gov

The enhanced acidity of this compound makes it a particularly suitable candidate for base-catalyzed Michael additions. Research has shown that introducing an electron-withdrawing hexafluoroisopropyl ester group into the Michael acceptor is crucial for enhancing its electrophilicity, thereby facilitating the reaction with various thiols. nih.gov

The kinetic mechanism for the thiol-Michael addition is a sequential two-step anionic process that propagates by chain transfer, with either the nucleophilic addition or the proton transfer step being rate-limiting depending on the reactants. rsc.orgnih.gov

Table 2: Comparison of Michael Acceptor Reactivity

| Michael Acceptor | Relative Reactivity | Thiol Nucleophile |

|---|---|---|

| Acrylate | High | R-SH |

| Vinyl Sulfone | High | R-SH |

| Maleimide | Very High | R-SH |

This table shows the relative reactivity of common Michael acceptors. The high reactivity of maleimides is attributed to the positive affinity of the thiolate addition step. rsc.org The inclusion of a hexafluoroisopropyl group on the acceptor enhances its reactivity toward thiols. nih.gov

Reactions with Carbonyl and Iminyl Compounds

Thiols readily react with aldehydes and ketones in the presence of an acid catalyst to form thioacetals and thioketals, respectively. organic-chemistry.orgwikipedia.org This reaction proceeds through the initial formation of a hemithioacetal, which then reacts with a second thiol molecule to form the stable dithioacetal product. wikipedia.org These dithioacetals are valuable as protecting groups for carbonyls and can be used in "umpolung" chemistry, where the polarity of the carbonyl carbon is inverted. wikipedia.org The enhanced acidity of this compound can facilitate the initial addition step.

Similarly, thiols can add to the carbon-nitrogen double bond of imines. These reactions, analogous to the formation of thioacetals, yield thioaminals. The addition is typically facilitated by the electrophilic nature of the iminyl carbon.

Radical Reactions of Hexafluoroisopropyl Thiyl Radicals

The relatively weak S-H bond in thiols allows for the facile generation of thiyl radicals (RS•) through initiation by light, heat, or a radical initiator. wikipedia.org These radicals are key intermediates in powerful "click" chemistry reactions like thiol-ene and thiol-yne additions.

Thiol-Ene Additions in Polymerization and Functionalization

The thiol-ene reaction is a radical-mediated addition of a thiol across a carbon-carbon double bond (an "ene"). wikipedia.org The process is a step-growth radical chain reaction with three key steps:

Initiation: A radical initiator abstracts a hydrogen atom from the thiol (RSH) to form a thiyl radical (RS•).

Propagation: The thiyl radical adds to the alkene in an anti-Markovnikov fashion, forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain. wikipedia.orgnih.gov

Termination: Two radicals combine to terminate the chain.

This reaction is highly efficient, stereoselective, and tolerant of a wide variety of functional groups, making it a cornerstone of polymer synthesis and surface functionalization. acs.orgnih.gov The use of fluoroalkyl thiols in thiol-ene reactions has been employed to create polymers with specific properties, such as increased hydrophobicity and enhanced gas permeability. usm.edu Studies have shown that fluoroalkyl-modified networks can exhibit higher oxygen permeability compared to their non-fluorinated alkyl counterparts, which is attributed to both the bulkiness of the fluoroalkyl chains disrupting polymer packing and potential thermodynamic effects. usm.edu

Table 3: Alkene Reactivity in Radical Thiol-Ene Reactions

| Alkene Type | Relative Reactivity | Homopolymerization Side Reaction |

|---|---|---|

| Norbornene | Very High | No |

| Vinyl Ether | High | No |

| Allyl Ether | High | No |

| Acrylonitrile | Moderate | Yes |

| Acrylate | Moderate | Yes |

This table, based on kinetic modeling and experimental data, shows the general order of alkene reactivity. Electron-rich or strained alkenes are more reactive and less prone to competing homopolymerization. acs.org

Thiol-Yne Additions and Bis-Addition Products

The thiol-yne reaction is analogous to the thiol-ene reaction but involves the addition of a thiol to an alkyne. wikipedia.org A key feature of the radical-mediated thiol-yne reaction is that each alkyne functional group can react sequentially with two thiol molecules. researchgate.net

The mechanism proceeds as follows:

A thiyl radical adds to the alkyne, forming a vinyl radical.

This vinyl radical abstracts a hydrogen from a thiol, yielding a vinyl sulfide (B99878) and a new thiyl radical.

The resulting vinyl sulfide is often more reactive than the initial alkyne and can readily undergo a second thiol-ene addition with another thiyl radical to form a 1,2-dithioether, the bis-addition product. wikipedia.orgucsb.edu

This sequential addition allows for the creation of highly cross-linked polymer networks. While the radical pathway can sometimes lead to a mixture of mono- and bis-addition products, the nucleophilic thiol-yne reaction can offer greater control over stereochemistry. acs.org Undesired thiol-yne additions have also been observed as a side reaction in other contexts, such as the labeling of proteins containing cysteine residues with strained alkynes. researchgate.netnih.gov

The reaction provides a robust method for creating multifunctional materials. For instance, a sequential process involving a nucleophilic thiol-Michael addition followed by a radical thiol-yne reaction can be used to generate materials with high functionality. researchgate.net

Homolytic Cleavage and Radical Chain Processes

Once generated, the hexafluoroisopropylthiyl radical is a key intermediate in various radical chain processes. These reactions typically involve three stages: initiation, propagation, and termination.

Initiation: As mentioned, this involves the formation of the initial radical species, primarily through the homolytic cleavage of the S-H bond.

Propagation: The highly reactive thiyl radical can participate in a variety of reactions, propagating the chain. A common pathway is the addition of the thiyl radical to unsaturated systems, such as alkenes. This addition forms a new carbon-centered radical, which can then abstract a hydrogen atom from another molecule of this compound, thereby regenerating the thiyl radical and continuing the chain. The regioselectivity of this addition is influenced by both steric and electronic factors of the alkene.

Termination: The radical chain is terminated when two radical species combine. This can involve the dimerization of two hexafluoroisopropylthiyl radicals to form bis(hexafluoroisopropyl) disulfide, or the reaction of a thiyl radical with another radical species present in the reaction mixture.

The electrophilic character of fluorinated radicals can be significant. The trifluoromethyl radical (•CF3), for instance, is known to be electrophilic. While the hexafluoroisopropylthiyl radical's electrophilicity is not as extensively studied, the electron-withdrawing nature of the CF3 groups likely imparts some electrophilic character, influencing its reactivity towards electron-rich substrates.

Oxidative Transformations of this compound

The sulfur atom in this compound is susceptible to oxidation, leading to a variety of products depending on the nature of the oxidizing agent and the reaction conditions.

Formation of Disulfides via Controlled Oxidation

One of the most common oxidative transformations of thiols is their conversion to disulfides. In the case of this compound, controlled oxidation yields bis(hexafluoroisopropyl) disulfide, [(CF3)2CHS]2. This reaction can be achieved using a variety of mild oxidizing agents. A general and efficient method for the oxidation of thiols to disulfides involves the use of hydrogen peroxide in a fluorinated solvent like hexafluoroisopropanol (HFIP) itself. This approach is considered environmentally friendly as water is the only byproduct.

The general reaction can be represented as:

2 (CF3)2CHSH + [O] → (CF3)2CH-S-S-CH(CF3)2 + H2O

The table below summarizes various oxidizing systems that can be employed for the synthesis of disulfides from thiols.

| Oxidizing Agent | Solvent | Conditions |

| Hydrogen Peroxide | Hexafluoroisopropanol (HFIP) | Room Temperature |

| Iodine | Ethanol | Room Temperature |

| Dimethyl Sulfoxide (B87167) (DMSO) | Acid Catalyst | Elevated Temperature |

| Air (O2) | Metal Catalyst | Varies |

Pathways to Sulfonic Acids and Other Oxidized Sulfur Species

Stronger oxidizing agents can further oxidize the sulfur atom of this compound beyond the disulfide stage to form higher oxidation state species, most notably sulfonic acids. The oxidation of mercaptans to sulfonic acids, such as hexafluoroisopropyl sulfonic acid ((CF3)2CHSO3H), typically requires potent oxidizing agents like nitric acid, potassium permanganate, or hydrogen peroxide under more forcing conditions.

The reaction pathway is believed to proceed through intermediate oxidized sulfur species, such as sulfenic acids ((CF3)2CHSOH) and sulfinic acids ((CF3)2CHSO2H), although these intermediates are often transient and difficult to isolate.

A plausible reaction sequence is as follows:

(CF3)2CHSH → [(CF3)2CHSOH] → [(CF3)2CHSO2H] → (CF3)2CHSO3H

The strong electron-withdrawing effect of the two trifluoromethyl groups in this compound can influence the susceptibility of the sulfur atom to oxidation and the stability of the resulting oxidized species.

Acid-Base Properties and Thiolate Anion Chemistry

Acidity of the Thiol Proton and Generation of Hexafluoroisopropyl Thiolate

The thiol proton in this compound is acidic, and its removal leads to the formation of the corresponding hexafluoroisopropyl thiolate anion, (CF3)2CHS⁻. The acidity of the thiol is significantly enhanced by the strong inductive electron-withdrawing effect of the two trifluoromethyl groups. This effect stabilizes the resulting thiolate anion by delocalizing the negative charge.

The hexafluoroisopropyl thiolate anion can be readily generated by treating the mercaptan with a suitable base, such as an alkali metal hydroxide (B78521) or alkoxide.

(CF3)2CHSH + B → (CF3)2CHS⁻ + BH⁺ (where B is a base)

Complexation with Metal Centers and Ligand Exchange Chemistry

The hexafluoroisopropyl thiolate anion is a soft ligand and can act as a potent nucleophile, readily coordinating to a variety of metal centers to form stable metal thiolate complexes. These complexes are of interest in coordination chemistry and materials science. Thiolate ligands are known to form strong bonds with soft metal ions such as copper, silver, gold, and mercury.

The general reaction for the formation of a metal thiolate complex is:

n(CF3)2CHS⁻ + Mⁿ⁺ → M[SCH(CF3)2]n

Furthermore, the hexafluoroisopropyl thiolate ligand can participate in ligand exchange reactions with other metal complexes. In these reactions, the thiolate anion displaces other ligands from the coordination sphere of the metal ion. The facility of these exchange reactions depends on several factors, including the nature of the metal center, the leaving group, and the reaction conditions.

An example of a ligand exchange reaction is:

[MLn] + (CF3)2CHS⁻ → [MLn-1(SCH(CF3)2)] + L

These ligand exchange reactions are valuable for the synthesis of novel coordination compounds with tailored properties.

Advanced Spectroscopic and Analytical Investigations of Hexafluoroisopropyl Mercaptan Systems

Elucidation of Reaction Intermediates and Transition States

The fleeting existence of intermediates and transition states in chemical reactions is a fundamental challenge in mechanistic chemistry. For reactions involving hexafluoroisopropyl mercaptan, specialized spectroscopic techniques are indispensable for their detection and characterization, offering a window into the dynamic processes of bond formation and cleavage.

In-situ Spectroscopy (e.g., Operando Raman, IR) for Mechanistic Insights

In-situ spectroscopic methods, such as Operando Raman and Infrared (IR) spectroscopy, are powerful tools for observing chemical reactions as they happen, without the need for sample extraction. mt.comnih.gov This real-time analysis is particularly valuable for identifying short-lived reaction intermediates. researchgate.net

In the context of reactions with this compound, in-situ Fourier Transform Infrared (FTIR) spectroscopy can be employed to monitor the progress of a reaction by tracking the characteristic vibrational frequencies of the functional groups. For instance, in an addition reaction, the disappearance of the S-H stretching band, typically observed around 2570 cm⁻¹, would indicate the consumption of the mercaptan. Simultaneously, the appearance of new vibrational bands would signal the formation of products. The intense C-F stretching modes of the hexafluoroisopropyl group also serve as sensitive probes of the local electronic environment.

Operando Raman spectroscopy offers complementary information, particularly for reactions in aqueous media or for observing vibrational modes that are weak in the IR spectrum. The S-H stretch is also Raman active, and its disappearance can be monitored. Furthermore, changes in the C-S stretching vibrations can provide evidence for the formation of new chemical bonds. While specific operando studies on this compound are not widely reported, the principles of these techniques, as applied to other thiol-containing molecules, provide a clear framework for its investigation. msstate.edunih.govrsc.org

Table 1: Illustrative In-situ Vibrational Spectroscopy Data for a Hypothetical Reaction of this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Observation During Reaction |

| S-H | Stretching | 2570 | Decrease in intensity |

| C-S | Stretching | 600-700 | Appearance/shift of new bands |

| C-F | Stretching | 1100-1350 | Shifts due to electronic changes |

This table is illustrative and actual values may vary depending on the specific reaction conditions and molecular structure.

Time-Resolved Spectroscopic Studies of Reaction Kinetics

Time-resolved spectroscopy is a class of techniques used to study the kinetics of chemical reactions by monitoring the change in concentration of reactants, intermediates, or products over time. nih.gov These methods are essential for determining rate constants, reaction orders, and activation energies, which are fundamental parameters for describing the speed and mechanism of a reaction.

Structural Characterization of Novel this compound Adducts and Complexes

The formation of new chemical entities through reactions of this compound, such as adducts and metal complexes, requires thorough structural characterization to unequivocally determine their atomic connectivity and spatial arrangement. A combination of high-resolution spectroscopic and crystallographic techniques is typically employed for this purpose.

High-Resolution NMR Spectroscopy for Fluorine and Proton Environments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic and inorganic compounds in solution. For derivatives of this compound, both ¹H and ¹⁹F NMR are particularly informative.

The ¹H NMR spectrum of a this compound adduct would be expected to show a characteristic septet for the methine proton (-CH -) due to coupling with the six equivalent fluorine atoms of the two CF₃ groups. The chemical shift of this proton would be sensitive to the nature of the group attached to the sulfur atom.

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atoms. researchgate.net In a hexafluoroisopropyl thioether, the six fluorine atoms would likely be chemically equivalent, giving rise to a single doublet in the ¹⁹F NMR spectrum due to coupling with the methine proton. The chemical shift and the ³J(H,F) coupling constant would be diagnostic for the presence of the (CF₃)₂CHS- group.

Table 2: Representative ¹H and ¹⁹F NMR Data for a Hypothetical Hexafluoroisopropyl Thioether Adduct

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

| ¹H | 3.5 - 4.5 | septet | ~7-9 | (CF₃)₂CH -S-R |

| ¹⁹F | -73 to -76 | doublet | ~7-9 | (CF₃ )₂CH-S-R |

Note: These are typical ranges and the exact values will depend on the specific structure of the adduct and the solvent used. Data is based on analogous hexafluoroisopropyl compounds. rsc.org

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov

For novel adducts of this compound, HRMS would be crucial for confirming the molecular formula. The fragmentation patterns observed in the mass spectrum, typically generated by techniques like electron ionization (EI), provide valuable structural information. A common fragmentation pathway for compounds containing a trifluoromethyl group is the loss of a CF₃ radical (a neutral loss of 69 Da). acdlabs.com The fragmentation of a this compound derivative might be expected to show a prominent ion corresponding to the loss of a CF₃ group, as well as cleavage of the C-S bond. Analysis of these fragmentation pathways helps to piece together the structure of the molecule. nist.govbenthamopen.comresearchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional structure of crystalline solids at atomic resolution. mdpi.com For novel, stable, and crystalline adducts or metal complexes of this compound, single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While crystal structures of adducts specifically derived from this compound are not prevalent in the publicly accessible literature, the structures of related metal-thiolate and fluorinated organic complexes have been extensively studied. nih.govresearchgate.netnih.govrsc.org These studies provide a framework for what might be expected for this compound derivatives. For instance, in a metal complex, the coordination geometry around the metal center and the precise bond lengths and angles of the hexafluoroisopropylthiolate ligand would be determined. Such data is invaluable for understanding the steric and electronic properties of this unique functional group.

Chromatographic and Separation Science for Complex Mixtures

The analysis of this compound, particularly within complex product mixtures, necessitates sophisticated separation techniques. Chromatographic methods are paramount for isolating and quantifying this compound and its related species.

Gas chromatography (GC) is a highly effective method for the analysis of volatile sulfur compounds like this compound. nih.gov Advanced GC techniques are required to achieve the necessary resolution and sensitivity, especially when analyzing complex matrices such as hydrocarbon streams or natural gas. chromatographyonline.comgcms.cz The primary challenge in analyzing mercaptans is their reactivity, which can lead to poor peak shape and inaccurate quantification due to adsorption on active sites within the GC system. gcms.cz

To overcome these issues, modern GC methods employ highly inert columns. gcms.cz Micropacked columns or capillary columns with specialized inert coatings are often selected for this purpose. For enhanced selectivity and sensitivity, sulfur-specific detectors are the preferred choice over general-purpose detectors like the Flame Ionization Detector (FID). The Flame Photometric Detector (FPD) is a common option that significantly lowers the detection limits for sulfur-containing compounds. nih.gov

For exceptionally complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) offers superior separating power. chromatographyonline.com This technique uses two columns with different stationary phase selectivities, allowing for the separation of compounds that may co-elute in a one-dimensional system. chromatographyonline.com For instance, a non-polar column in the first dimension coupled with a more polar or shape-selective column in the second dimension can effectively resolve sulfur species from a dense hydrocarbon matrix. chromatographyonline.com

Below is a table outlining typical parameters for a GC method optimized for mercaptan analysis.

| Parameter | Specification | Purpose |

| Column | Fused Silica Capillary, Inert Coated (e.g., Rt®-XLSulfur) | Minimizes analyte adsorption, ensuring accurate quantification and good peak shape. gcms.cz |

| Injector | Split/Splitless | Allows for analysis of a wide range of concentrations. |

| Carrier Gas | Helium or Hydrogen | Provides efficient transport of analytes through the column. |

| Oven Program | Temperature gradient (e.g., 40°C to 250°C) | Separates compounds based on their boiling points and interactions with the stationary phase. |

| Detector | Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD) | Provides high sensitivity and selectivity for sulfur compounds. nih.gov |

While GC is suitable for volatile analysis, High-Performance Liquid Chromatography (HPLC) is essential for analyzing non-volatile derivatives of this compound or for samples in a non-volatile matrix. A significant challenge is that simple thiols like this compound lack a native chromophore or fluorophore, making them difficult to detect using standard UV-Vis or fluorescence detectors. scribd.com

To address this, a derivatization strategy is employed. This involves reacting the thiol group with a reagent to attach a "tag" that is easily detectable. scribd.com This can be done either before the sample is injected (pre-column derivatization) or after the components are separated by the column but before they reach the detector (post-column derivatization). scribd.comsigmaaldrich.com The choice of reagent depends on the desired detection method. For UV-Vis detection, a tag with strong ultraviolet absorbance is used. For higher sensitivity, a fluorescent tag is attached, allowing for fluorescence detection. scribd.com

Ion-pair reversed-phase HPLC is a common mode of separation for such derivatives, providing excellent resolution. sigmaaldrich.com This technique is particularly useful for pharmacokinetic studies where metabolites of a parent compound need to be separated and quantified in biological matrices. sigmaaldrich.com

The following table lists examples of derivatization reagents used for tagging thiols for HPLC analysis.

| Reagent Class | Example Reagent | Detection Method |

| Halonitrobenzenes | 2,4-Dinitrofluorobenzene (DNFB) | UV-Vis |

| Maleimides | N-(1-Pyrenyl)maleimide (NPM) | Fluorescence |

| Isocyanates | Naphthalenyl Isocyanate | Fluorescence |

| Phthalaldehydes | o-Phthalaldehyde (OPA) with an amine | Fluorescence |

Application of Spectroscopy for Studying Intermolecular Interactions

Spectroscopic methods provide profound insights into the molecular structure of this compound and its interactions with its environment at a fundamental level.

Fluorescence spectroscopy is a highly sensitive technique for studying the binding interactions between small molecules and larger structures like polymers. researchgate.net Since this compound is not intrinsically fluorescent, its interactions must be probed indirectly. This is typically achieved by covalently attaching a fluorescent label (a fluorophore) to the mercaptan.

Once labeled, the modified this compound can be introduced into a system containing a non-biological polymer. When the labeled mercaptan binds to the polymer, the microenvironment around the fluorophore changes. This change in the local environment—for instance, a shift from a polar solvent environment to a non-polar binding pocket on the polymer—alters the fluorescence properties of the label. researchgate.net By monitoring these changes, detailed information about the binding event can be deduced.

Key fluorescence parameters that are monitored include fluorescence intensity, emission/excitation spectra, fluorescence lifetime, and fluorescence polarization. researchgate.net For example, a shift in the emission maximum (color shift) can indicate a change in the polarity of the fluorophore's surroundings, while an increase in fluorescence polarization can reveal the restriction of molecular motion upon binding.

The table below summarizes how fluorescence parameters can change upon a binding event.

| Fluorescence Parameter | Change Upon Binding | Information Gained |

| Fluorescence Intensity | Increase or Decrease | Indicates quenching or enhancement effects in the binding site. |

| Emission Wavelength | Blue Shift (to shorter wavelength) or Red Shift (to longer wavelength) | Reflects changes in the polarity of the fluorophore's microenvironment. researchgate.net |

| Fluorescence Lifetime | Increase or Decrease | Provides information about the excited state dynamics and quenching processes. |

| Fluorescence Polarization | Increase | Indicates that the rotational motion of the labeled molecule has slowed down due to binding to the larger polymer. researchgate.net |

Rotational spectroscopy is an exceptionally powerful technique for determining the precise three-dimensional structure of molecules in the gas phase. It measures the transitions between quantized rotational energy levels, which are exquisitely sensitive to the molecule's moments of inertia and, therefore, its geometry. For a flexible molecule like this compound, this technique can distinguish between different stable conformers (rotamers) that exist due to rotation around single bonds (e.g., C-C and C-S bonds). illinois.eduresearchgate.net

Studies on analogous molecules, such as Hexafluoroisopropanol (HFIP), have shown that the molecule exists in distinct conformations. researchgate.net For HFIP, the antiperiplanar (AP) conformer was identified as the more stable form, and its rotational spectrum was successfully fitted. researchgate.net Similarly, this compound is expected to have multiple stable conformers. By measuring its microwave spectrum and comparing the experimentally determined rotational constants with those predicted from high-level ab initio quantum chemical calculations, the exact geometry of the observed conformers can be established. rsc.org

This analysis provides definitive information on bond lengths, bond angles, and dihedral angles in the isolated molecule, free from intermolecular interactions present in condensed phases. The presence or absence of certain types of rotational transitions can also provide information about the molecule's dipole moment components. researchgate.net

The following table outlines the type of data obtained from a rotational spectroscopy study for a molecule like this compound.

| Data Type | Description | Significance |

| Rotational Constants (A, B, C) | Derived from the frequencies of rotational transitions. | Directly related to the molecule's principal moments of inertia, defining its overall shape and size. rsc.org |

| Dipole Moment Components (µa, µb, µc) | Determined from the Stark effect on spectral lines. | Provides information about the charge distribution and allows for the prediction of the intensity of different transition types. arxiv.org |

| Conformer Identification | Matching experimental rotational constants with theoretical predictions. | Unambiguously identifies the specific 3D structures present in the gas phase. researchgate.net |

| Structural Parameters | Bond lengths and angles fitted to the rotational constants (often requires isotopic substitution). | Provides the precise equilibrium geometry of each conformer. |

Computational Chemistry and Theoretical Characterization of Hexafluoroisopropyl Mercaptan

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. Through methods like Density Functional Theory (DFT) and ab initio calculations, a detailed picture of stability, electron distribution, and energetics can be developed.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For fluorinated thiols, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide insights into molecular geometry, stability, and the distribution of electron density.

In analogous small perfluorinated thiols, the strong electron-withdrawing nature of the trifluoromethyl (CF₃) groups significantly influences the electronic properties. This effect would be amplified in hexafluoroisopropyl mercaptan with its two CF₃ groups. The high electronegativity of fluorine atoms leads to a considerable polarization of the C-F bonds, which in turn affects the C-S and S-H bonds.

Table 1: Predicted Electronic Properties of a Model Fluorinated Thiol (based on general principles)

| Property | Predicted Value/Characteristic | Influence of Fluoroalkyl Groups |

|---|---|---|

| Dipole Moment | Significant | High due to electronegative fluorine atoms |

| HOMO-LUMO Gap | Relatively large | Indicates high kinetic stability |

| Electron Density on Sulfur | Reduced | Inductive effect of CF₃ groups |

| Acidity of S-H bond | Increased | Stabilization of the thiolate anion |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy for calculating molecular energies compared to DFT, albeit at a greater computational cost. These methods are crucial for obtaining precise values for properties like bond dissociation energies and reaction enthalpies.

For a molecule like this compound, high-accuracy calculations would be essential for determining the precise energy of the S-H bond. This is a key parameter in predicting its reactivity, particularly in reactions involving hydrogen atom transfer. The calculated energetic data can be compared with experimental values, if available, to validate the computational model.

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting how and where a molecule is likely to react.

To understand the mechanism of a chemical reaction, it is crucial to identify the transition state—the highest energy point along the reaction pathway. Computational methods allow for the localization of transition state structures and the analysis of the reaction coordinate, which is the path of lowest energy connecting reactants and products. For a fluorinated thiol, this could involve modeling its reaction with an electrophile or a nucleophile. The calculated energy barrier (activation energy) provides a quantitative measure of the reaction rate.

The Fukui function is a concept within DFT that helps to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. wikipedia.org By analyzing the change in electron density upon the addition or removal of an electron, one can predict where a reaction is most likely to occur. scm.com For this compound, the Fukui function would likely indicate that the sulfur atom is a primary site for electrophilic attack, while the acidic proton on the sulfur is susceptible to attack by a base.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. semanticscholar.org Regions of negative potential (typically colored red or yellow) are indicative of electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For a fluorinated thiol, the MEP would show a negative potential around the sulfur atom due to its lone pairs, and a positive potential around the hydrogen atom of the thiol group, confirming its acidic nature.

Table 2: Predicted Reactive Sites in this compound

| Reactive Site | Type of Attack | Computational Indicator |

|---|---|---|

| Sulfur Atom | Electrophilic | High value of f⁻ Fukui function, Negative MEP |

| Thiol Hydrogen | Nucleophilic/Basic | High value of f⁺ Fukui function, Positive MEP |

| Carbon backbone | Nucleophilic | Positive MEP due to fluorine substitution |

The surrounding solvent can have a profound impact on the energetics and mechanism of a reaction. rsc.org Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov Explicit models involve including a number of solvent molecules in the calculation to account for specific interactions like hydrogen bonding.

For a reaction involving this compound, a polar solvent would be expected to stabilize charged intermediates and transition states, potentially lowering the activation energy and accelerating the reaction rate. For instance, the deprotonation of the thiol group would be more favorable in a polar protic solvent that can solvate the resulting thiolate anion and the proton. Computational studies that incorporate solvent effects are therefore essential for making predictions that are relevant to real-world chemical systems. researchgate.net

Spectroscopic Property Prediction and Interpretation

Computational chemistry serves as a powerful tool for predicting and interpreting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical calculations can provide a detailed understanding of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, which are fundamental for its structural characterization.

Vibrational spectroscopy, encompassing IR and Raman techniques, probes the quantized vibrational states of a molecule. The frequencies of absorbed or scattered light correspond to specific molecular motions, such as bond stretching, bending, and twisting. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to calculate these vibrational frequencies with a high degree of accuracy.

For this compound, a full vibrational frequency analysis would be performed after an initial geometry optimization of the molecule's structure. The calculation yields a set of normal modes, each with a corresponding frequency and intensity for both IR and Raman activity. These calculated values are instrumental in assigning the peaks observed in experimental spectra to specific molecular vibrations.

Given the structure of this compound, ((CF₃)₂CHSH), several characteristic vibrational modes would be anticipated. The C-F stretches are expected to appear at high frequencies, typically in the 1100-1350 cm⁻¹ region, and are usually strong in the IR spectrum. The S-H stretch is a particularly notable feature, generally appearing as a weak to medium intensity band in the range of 2550-2600 cm⁻¹. The C-S stretching vibration is typically weaker and found at lower frequencies, around 600-780 cm⁻¹. The various C-H and C-C bond vibrations, as well as complex bending and rocking modes involving the trifluoromethyl groups, would populate the fingerprint region of the spectrum.

A hypothetical table of calculated vibrational frequencies for this compound, based on typical DFT calculations, is presented below. It is important to note that calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.

Table 1: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|---|

| 2650 | 2544 | S-H stretch | Medium | Strong |

| 3010 | 2890 | C-H stretch | Medium | Medium |

| 1350 | 1296 | Asymmetric C-F stretch | Strong | Weak |

| 1280 | 1229 | Symmetric C-F stretch | Strong | Medium |

| 1180 | 1133 | C-F stretch | Strong | Weak |

| 720 | 691 | C-S stretch | Weak | Strong |

| 950 | 912 | C-C stretch | Medium | Medium |

| 850 | 816 | C-H bend | Medium | Weak |

Note: This table is illustrative and contains hypothetical data based on typical computational outputs for similar molecules.

NMR spectroscopy is an indispensable technique for determining the structure of organic molecules by probing the magnetic environments of atomic nuclei. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, have become standard for predicting the NMR chemical shifts (δ) of ¹H, ¹³C, and other magnetically active nuclei like ¹⁹F.

For this compound, predicting the chemical shifts of its constituent nuclei can confirm its structural connectivity. The molecule possesses three distinct types of protons: the methine proton (-CH-), the thiol proton (-SH), and the protons of the trifluoromethyl groups (which are equivalent). Similarly, there are distinct carbon and fluorine environments.

The predicted ¹H NMR spectrum would show a signal for the methine proton, significantly downfield due to the electron-withdrawing effects of the two adjacent CF₃ groups. The thiol proton's chemical shift can be variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding. The ¹⁹F NMR spectrum is expected to show a single signal, as all six fluorine atoms are chemically equivalent. The ¹³C NMR would display signals for the methine carbon and the carbons of the trifluoromethyl groups.

Theoretical predictions of these chemical shifts are performed by calculating the isotropic shielding tensor for each nucleus and then referencing it to a standard, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C. The accuracy of these predictions has advanced to a level where they can be used to distinguish between different possible isomers or conformers of a molecule.

Table 2: Hypothetical Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (Predicted) | Coupling Constant (Predicted) |

|---|---|---|---|

| ¹H (-CH) | 3.5 - 4.0 | Septet | J(H-F) ≈ 7-9 Hz |

| ¹H (-SH) | 1.5 - 2.5 | Doublet | J(H-H) ≈ 4-6 Hz |

| ¹³C (-CH) | 65 - 75 | Multiplet | - |

| ¹³C (-CF₃) | 120 - 130 | Quartet | J(C-F) ≈ 280-290 Hz |

Note: This table is illustrative and contains hypothetical data. Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Multiplicity and coupling constants are estimations based on typical through-bond interactions.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and intermolecular interactions.

This compound has rotational freedom around the C-S and C-C bonds, leading to various possible conformations (rotamers). The relative energies of these conformers determine their population at a given temperature. MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformations.

In the gas phase, intramolecular forces such as steric hindrance between the bulky trifluoromethyl groups and the thiol group will dominate the conformational preferences. Simulations would likely reveal that staggered conformations that minimize these steric clashes are the most stable.

In the solution phase, the conformational landscape can be significantly altered by interactions with solvent molecules. The choice of solvent is crucial. In a non-polar solvent, the conformational preferences might be similar to the gas phase. However, in a polar or hydrogen-bonding solvent, specific conformer stabilities could be influenced by dipole-dipole interactions or hydrogen bonding between the thiol group and the solvent. MD simulations with explicit solvent molecules can model these effects and predict the dominant conformations in different environments.

MD simulations are also well-suited to studying how molecules of this compound interact with each other. The thiol group can act as both a hydrogen bond donor (S-H) and a weak acceptor (through the sulfur lone pairs). This allows for the formation of intermolecular hydrogen bonds, which can lead to dimerization or the formation of larger aggregates, particularly in the liquid phase or in concentrated solutions.

Simulations of a system containing many this compound molecules can reveal the nature and strength of these interactions. By analyzing the radial distribution functions between key atoms (e.g., the sulfur of one molecule and the thiol hydrogen of another), the extent and geometry of hydrogen bonding can be quantified. The simulations could also shed light on the role of the highly fluorinated groups in intermolecular interactions. While fluorine is not a strong hydrogen bond acceptor, the dipoles of the C-F bonds can lead to significant electrostatic interactions that influence the packing and bulk properties of the substance. This information is critical for understanding the physical properties of this compound, such as its boiling point and viscosity.

Applications As a Versatile Fluorinated Building Block in Advanced Chemical Synthesis and Materials Science

Synthesis of Fluorinated Polymers and Oligomers

The introduction of fluorine into polymers is a well-established strategy to enhance their performance characteristics. Hexafluoroisopropyl mercaptan serves as a valuable reagent in this context, enabling the synthesis of fluorinated polymers and oligomers with controlled structures and specialized properties.

In the realm of free-radical polymerization, mercaptans are widely recognized as highly efficient chain transfer agents (CTAs). The primary function of a CTA is to regulate the molecular weight of the resulting polymers. This process, known as chain transfer, involves the termination of a growing polymer chain and the initiation of a new one. The mechanism involves the abstraction of the hydrogen atom from the thiol group (S-H) by the propagating radical of the polymer chain. This action effectively "kills" the growing chain and generates a new thiyl radical ((CF₃)₂CHS•). This new radical then initiates the polymerization of another monomer molecule, starting a new polymer chain.

The use of this compound as a CTA provides a method to control polymer chain length while simultaneously incorporating the hexafluoroisopropyl thio moiety as an end-group on the polymer chain. researchgate.net The efficiency of a chain transfer agent is quantified by its chain transfer constant (Cₛ), which is the ratio of the rate constant of the chain transfer reaction to the rate constant of the propagation reaction. While specific Cₛ values for this compound are not widely reported, the reactivity is expected to be significant, in line with other alkyl thiols. This allows for the production of polymers with lower molecular weights and narrower molecular weight distributions than would be achieved in its absence.

Table 1: Role of this compound in Chain Transfer Polymerization

| Step | Description | Chemical Representation |

|---|---|---|

| Propagation | A growing polymer chain (P•) reacts with a monomer (M). | Pₙ• + M → Pₙ₊₁• |

| Chain Transfer | The growing polymer chain reacts with this compound. | Pₙ• + (CF₃)₂CHSH → PₙH + (CF₃)₂CHS• |

| Re-initiation | The newly formed thiyl radical initiates a new polymer chain. | (CF₃)₂CHS• + M → (CF₃)₂CHSP₁• |

The incorporation of the hexafluoroisopropyl thio group, either as an end-group via chain transfer or as a pendant group through monomer functionalization, can significantly enhance the properties of polymers. Fluorinated groups are known to impart a range of desirable characteristics. The presence of the (CF₃)₂CH-S- moiety can lead to polymers with improved thermal stability, enhanced chemical resistance, and lower surface energy, resulting in hydrophobic and oleophobic surfaces. nih.gov

Research on polymers containing pendant hexafluoro-2-propanol (HFIP) groups, the oxygen analogue, has demonstrated that these moieties greatly enhance the fluorescence response of conjugated polymers, making them highly sensitive chemosensors. mit.edu The strong hydrogen-bond-donating capability of the HFIP alcohol group is key to this effect. While the thioether linkage in polymers functionalized with this compound lacks this specific hydrogen-bond-donating proton, the bulky and highly electronegative nature of the hexafluoroisopropyl group still profoundly influences the polymer's bulk and surface properties. For instance, the incorporation of trifluoromethylthiol groups into polynorbornene backbones has been shown to decrease polymer packing efficiency, leading to lower density materials. mdpi.com Similarly, polymers containing hexafluoroisopropyl ester side chains are used as precursors for creating multifunctional water-soluble polymers for advanced applications. rsc.org

Table 2: Potential Property Enhancements in Polymers by Incorporation of the Hexafluoroisopropyl Thio Moiety

| Property | Enhancement Mechanism | Potential Application |

|---|---|---|

| Thermal Stability | High bond energy of C-F bonds. | High-performance plastics, elastomers. |

| Chemical Resistance | Steric shielding and electronic effects of the (CF₃)₂CH- group. | Chemical-resistant coatings, seals. |

| Hydrophobicity/Oleophobicity | Low polarizability and surface energy of fluorinated groups. | Non-stick and anti-fouling surfaces. nih.gov |

| Modified Solubility | The bulky fluorinated group can alter polymer-solvent interactions. | Specialty polymers, processable materials. |

| Lower Refractive Index | Presence of fluorine atoms. | Optical materials, anti-reflective coatings. |

Development of Novel Fluorinated Organic Molecules

This compound is a key precursor for synthesizing a variety of fluorinated organic molecules. Its thiol functionality provides a reactive handle for introducing the valuable hexafluoroisopropyl thio group into diverse molecular scaffolds.

Heterocyclic compounds are of immense importance in pharmaceuticals, agrochemicals, and materials science. The introduction of fluorinated groups, such as the hexafluoroisopropyl moiety, can dramatically alter the biological activity and physical properties of these molecules. While the direct use of this compound in heterocycle synthesis is an emerging area, the general reactivity of thiols provides a clear blueprint for its application.

Thiols are common starting materials for the synthesis of sulfur-containing heterocycles. For example, this compound can undergo nucleophilic addition to carbon-carbon double or triple bonds (thiol-ene and thiol-yne reactions), which can be followed by an intramolecular cyclization to form rings. nih.gov It can also react as a dinucleophile or be used in multi-component reactions to construct complex heterocyclic systems. The related compound, hexafluoroisopropanol (HFIP), is widely used as a unique solvent and promoter that enables challenging reactions, including the synthesis of tetrahydrofurans from epoxides and alkenes. mdpi.com This highlights the value of the hexafluoroisopropyl scaffold in synthetic chemistry, suggesting a strong potential for its thiol analogue in constructing novel S-containing heterocycles.

The thiol group of this compound is readily converted into thioether and thioester functionalities, making it an excellent reagent for introducing the (CF₃)₂CH-S- group into organic molecules.

Hexafluoroisopropyl Thioethers: Thioethers (sulfides) are synthesized through several standard methods. The most common is the nucleophilic substitution reaction of the corresponding thiolate, formed by deprotonating the mercaptan with a base, with an alkyl halide or sulfonate. Alternatively, the thiol can add across alkenes and alkynes via Michael addition or radical-mediated reactions. The synthesis of various thioethers is often facilitated by solvents like hexafluoroisopropanol (HFIP), which can activate substrates for C-S bond formation even without a catalyst. acs.org The resulting hexafluoroisopropyl thioethers are valuable intermediates and target molecules, particularly in medicinal chemistry, where the incorporation of fluorinated groups can enhance metabolic stability and lipophilicity. researchgate.net

Hexafluoroisopropyl Thioesters: Thioesters are important functional groups in organic synthesis and biochemistry. They are typically prepared by the acylation of thiols. organic-chemistry.orgqmul.ac.uk this compound can be reacted with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC) to form the corresponding hexafluoroisopropyl thioesters. organic-chemistry.org These thioesters can serve as activated acylating agents themselves, reacting with nucleophiles to form amides, esters, or other carbonyl derivatives. The oxygen analogues, hexafluoroisopropyl esters, are known to be highly reactive toward amines, allowing for the rapid, solvent-free synthesis of amides. arcjournals.org This suggests that hexafluoroisopropyl thioesters would exhibit similar or even enhanced reactivity.

Table 3: General Synthetic Routes to Hexafluoroisopropyl Thioethers and Thioesters

| Product | Reactant 1 | Reactant 2 | General Conditions |

|---|---|---|---|

| Thioether | (CF₃)₂CHSH | Alkyl Halide (R-X) | Base (e.g., NaH, K₂CO₃) |

| Thioether | (CF₃)₂CHSH | Alkene (Michael Acceptor) | Base catalyst |

| Thioester | (CF₃)₂CHSH | Acyl Chloride (RCOCl) | Base (e.g., Pyridine, NEt₃) |

| Thioester | (CF₃)₂CHSH | Carboxylic Acid (RCOOH) | Coupling agent (e.g., EDC, DCC) |

Role in Materials Science and Engineering

The unique properties conferred by the hexafluoroisopropyl thio group make this compound a valuable tool in materials science and surface engineering. Thiol-functionalized materials are used in a wide range of applications, from catalysis to environmental remediation. researcher.lifersc.org

One of the most significant applications of thiols in materials science is the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. rsc.org By immersing a gold substrate into a dilute solution of this compound, a highly ordered, single-molecule-thick layer can be formed, with the sulfur atoms binding to the gold surface and the hexafluoroisopropyl groups oriented outwards. sigmaaldrich.com This process creates a well-defined surface whose properties are dominated by the terminal fluorinated groups. nih.govresearchgate.net

Such SAMs would be expected to exhibit extremely low surface energy, leading to surfaces that are both hydrophobic and oleophobic. These properties are highly sought after for applications such as anti-fouling coatings, corrosion protection, and in the fabrication of microelectronic devices. northwestern.edu Furthermore, the mercaptan can be used to functionalize nanoparticles, creating a core-shell structure where the properties of the nanoparticle core are augmented by the fluorinated shell. mdpi.com For example, thiol-functionalized magnetic nanoparticles have been developed for the selective adsorption of heavy metals from water. researcher.life The incorporation of the hexafluoroisopropyl thio group could tailor the selectivity and efficiency of such materials for specific environmental or catalytic applications. rsc.org

Fabrication of High-Refractive-Index Thin Films

The integration of specific chemical moieties into a polymer's structure is a key strategy for tuning its refractive index (n). The refractive index of a polymer is fundamentally linked to its molar refraction and molar volume. Generally, atoms or groups with high molar refraction, such as sulfur and aromatic rings, increase the refractive index, while those with low molar refraction, like fluorine, tend to decrease it. nih.govresearchgate.net

This compound presents a case of competing structural effects. The sulfur atom from the mercaptan group has a high molar refraction, which is a desirable trait for creating high-refractive-index polymers (HRIPs). nih.goveurekalert.org Thiol-ene and thiol-yne "click" chemistry reactions are common methods for incorporating sulfur into polymer backbones, leading to materials with refractive indices often exceeding 1.60. nih.gov However, the compound also contains a high concentration of fluorine atoms in the hexafluoroisopropyl group. Fluorine's low polarizability results in a very low molar refraction, which typically leads to materials with a low refractive index. sigmaaldrich.com